(4-(1,3-Dioxolan-2-YL)phenyl)methanamine

概述

描述

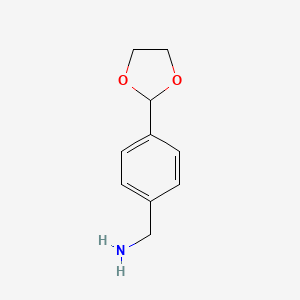

(4-(1,3-Dioxolan-2-YL)phenyl)methanamine: is an organic compound with the molecular formula C₁₀H₁₃NO₂ It is characterized by a phenyl ring substituted with a methanamine group and a 1,3-dioxolane ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-(1,3-Dioxolan-2-YL)phenyl)methanamine typically involves the protection of an aldehyde group in the form of a dioxolane ring, followed by the reduction of a cyano group to an amine. One common method starts with 4-cyanobenzaldehyde, which is converted to 4-(1,3-dioxacyclopent-2-yl)benzylamine through a series of steps:

- Protection of the aldehyde function as a dioxolane.

- Reduction of the cyano group to an amine using lithium aluminium tetrahydride in tetrahydrofuran at 0°C to room temperature .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions for higher yields and purity.

化学反应分析

Types of Reactions:

Reduction: The compound can undergo reduction reactions, particularly the reduction of the cyano group to an amine.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Lithium aluminium tetrahydride: Used for the reduction of the cyano group to an amine.

Tetrahydrofuran: Common solvent used in the reduction reactions.

Major Products:

科学研究应用

Chemistry:

Building Block: (4-(1,3-Dioxolan-2-YL)phenyl)methanamine is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

Potential Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.

Industry:

Material Science: It may be used in the development of new materials with specific properties, such as polymers or resins.

作用机制

The exact mechanism of action of (4-(1,3-Dioxolan-2-YL)phenyl)methanamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

相似化合物的比较

[4-(1,3-Dioxolan-2-yl)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine.

[4-(1,3-Dioxolan-2-yl)phenyl]acetic acid: Similar structure but with a carboxylic acid group instead of an amine.

Uniqueness:

- The presence of both the dioxolane ring and the methanamine group in (4-(1,3-Dioxolan-2-YL)phenyl)methanamine provides unique chemical properties that can be exploited in various applications, distinguishing it from other similar compounds.

生物活性

(4-(1,3-Dioxolan-2-YL)phenyl)methanamine is an organic compound that exhibits significant biological activity, particularly in the context of its ability to interact with free radicals. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N O2. The compound features a phenyl group attached to a methanamine moiety, with a 1,3-dioxolane ring that enhances its reactivity due to the electron-withdrawing nature of the oxygen atoms. This unique structure contributes to its potential biological activities, particularly in trapping free radicals and studying oxidative stress.

This compound primarily functions as a free radical trap . Free radicals are highly reactive species that can cause cellular damage and contribute to various diseases. The compound's primary amine group and phenyl ring allow it to react with free radicals, effectively neutralizing them and preventing oxidative damage.

Free Radical Trapping

- Oxidative Stress Studies : Researchers utilize this compound to trap free radicals generated during oxidative stress, aiding in the understanding of mechanisms involved in cellular damage and potential therapeutic interventions.

- Spin Trapping Applications : The compound can form stable adducts with free radicals, which are then analyzed using Electron Spin Resonance (ESR) spectroscopy. This technique helps identify and characterize the trapped free radicals.

Antioxidant Properties

The antioxidant properties of this compound make it a valuable tool in biological research. Its ability to scavenge free radicals suggests potential applications in:

- Disease Prevention : By mitigating oxidative stress, the compound may help prevent diseases associated with free radical damage, such as cancer and neurodegenerative disorders.

- Therapeutic Development : Further exploration into its mechanisms could lead to the development of new antioxidant therapies.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and potential activities:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 4-(1,3-Dioxolan-2-YL)benzonitrile | Structure | Contains a nitrile group enhancing lipophilicity | Potentially higher membrane permeability |

| 4-(2-Methyl-1,3-dioxolan-2-YL)phenylmethanamine | Structure | Methyl substitution may affect solubility | Similar antioxidant properties |

| 3-(2-Methyl-1,3-dioxolan-2-YL)phenylmethanamine | Structure | Variation in substitution pattern | Modulated interactions with biological targets |

Case Studies

Recent studies have highlighted the potential applications of this compound:

- Oxidative Stress Research : A study demonstrated that this compound effectively reduced oxidative stress markers in cellular models exposed to harmful agents.

- Therapeutic Applications : Investigations into its role as a therapeutic agent for conditions related to oxidative damage have shown promise, warranting further clinical studies.

属性

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10H,5-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKQIICQHKOVHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104566-44-1 | |

| Record name | [4-(1,3-dioxolan-2-yl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。